![molecular formula C8H5ClN2O B1423412 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167055-43-7](/img/structure/B1423412.png)
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Vue d'ensemble
Description
“7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system .
Molecular Structure Analysis
The molecular structure of “7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” consists of a pyrrolopyridine core with a chlorine atom at the 7-position . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 152.58 . It has a predicted boiling point of 335.8±22.0 °C and a predicted density of 1.425±0.06 g/cm3 . The storage temperature should be at room temperature, in a dark place, and sealed in dry .Applications De Recherche Scientifique
Kinase Inhibition
7-Chloro-6-azaindole-3-carboxylaldehyde: has been identified as a key scaffold in the design of kinase inhibitors . Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting specific kinases, researchers can interfere with the signaling pathways that contribute to disease progression.
Anticancer Immunomodulation
This compound serves as a reactant for the synthesis of pyridyl-ethenyl-indoles, which have potential as anticancer immunomodulators . These compounds can modulate the immune system to recognize and destroy cancer cells more effectively.
Neurodegenerative Disease Research
It is used in the preparation of inhibitors of BACE-1 activity . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which accumulate in the brains of patients with Alzheimer’s disease. Inhibiting BACE-1 activity is a therapeutic strategy to reduce beta-amyloid levels and slow the progression of Alzheimer’s.
Prostate Cancer Therapy
The compound is a precursor for the development of prostate cancer invasion and migration inhibitors . These inhibitors can potentially prevent the spread of prostate cancer cells, thereby limiting the progression of the disease.
Cell Cycle Regulation
Researchers use 7-Chloro-6-azaindole-3-carboxylaldehyde to create inhibitors of CDK2 kinase . CDK2 is critical for cell cycle regulation, and its inhibition can halt the proliferation of cancer cells.
Antidiabetic Applications
Studies have shown that derivatives of this compound may be effective in reducing blood glucose levels, offering potential applications in the treatment of diabetes and related metabolic disorders .
Cardiovascular Disease Management
Due to its role in blood glucose management, this compound could also be beneficial in the prevention and treatment of cardiovascular diseases associated with diabetes, such as hypertension and hyperlipidemia .
Oncology Research
The compound is instrumental in synthesizing inhibitors of oncogenic B-Raf kinase, which has potent antimelanoma activity . Targeting B-Raf kinase is a promising approach in melanoma treatment strategies.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEFBOMMWQHIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



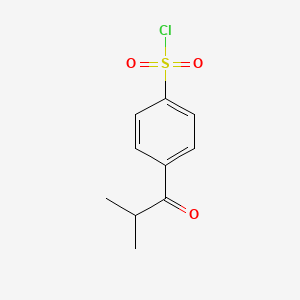
![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)
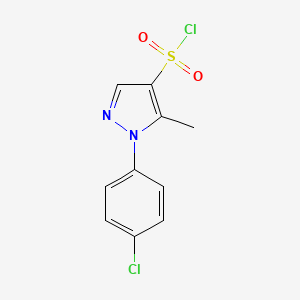
![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)
![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)
![Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1423338.png)
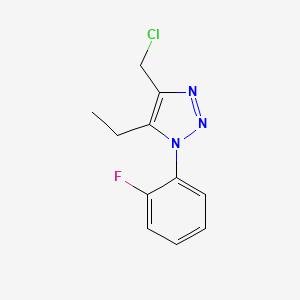
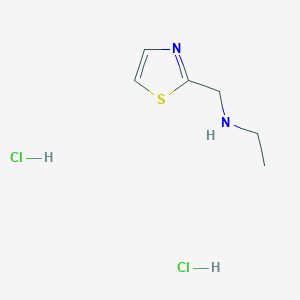

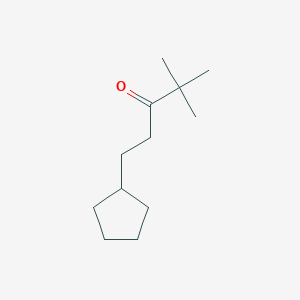
![2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1423345.png)
![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1423346.png)
![{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1423349.png)
![3-Ethoxyspiro[3.4]octan-1-amine](/img/structure/B1423350.png)